![molecular formula C18H20N2O2S B2440947 N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207009-03-7](/img/structure/B2440947.png)
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, commonly known as PETCMO, is a novel compound that has shown potential in scientific research. PETCMO is a small molecule that has been synthesized using a unique method, and its mechanism of action has been studied in detail.
Scientific Research Applications
Fungicidal Activity
The compound has been investigated for its fungicidal properties. Researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated for their efficacy against cucumber downy mildew (CDM). Notably, compounds 4a and 4f demonstrated excellent fungicidal activity, surpassing commercially available fungicides. Compound 4f, in particular, showed promise as a candidate for further development .
Medicinal Chemistry
Thiophene derivatives, including this compound, play a crucial role in medicinal chemistry. Their unique structure and reactivity make them valuable for creating combinatorial libraries and identifying lead molecules . Further exploration of their pharmacological potential could yield novel drug candidates.
Bioassay Development
Researchers can explore bioassay protocols to assess the compound’s effects on various organisms, including pests, pathogens, and beneficial species.
Mechanism of Action
Target of Action
The primary targets of the compound N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide are currently unknown. This compound is a derivative of thiophene, which is known to have various biological effects . .
Mode of Action
Based on the properties of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known effects of thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial activities .
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(19-11-8-14-5-2-1-3-6-14)17(22)20-13-18(9-10-18)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKRSRSHBATEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide |
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